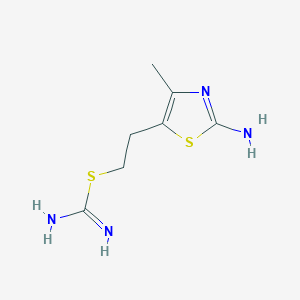

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate

Description

Propriétés

Numéro CAS |

806618-32-6 |

|---|---|

Formule moléculaire |

C7H12N4S2 |

Poids moléculaire |

216.3 g/mol |

Nom IUPAC |

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate |

InChI |

InChI=1S/C7H12N4S2/c1-4-5(13-7(10)11-4)2-3-12-6(8)9/h2-3H2,1H3,(H3,8,9)(H2,10,11) |

Clé InChI |

UYCJLCWEJVRXLM-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC(=N1)N)CCSC(=N)N |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate

General Synthetic Strategy

The synthesis of 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate generally involves the construction of the thiazole ring system followed by the introduction of the carbamimidothioate functional group on the ethyl side chain. The key steps include:

- Formation of the 1,3-thiazole ring substituted at positions 2, 4, and 5.

- Introduction of the amino group at position 2.

- Attachment of the ethyl carbamimidothioate moiety at position 5 via a suitable linker.

Specific Synthetic Routes

Cyclization via Dimethyl Cyanodithioimidocarbonate and Aminoalkyl Precursors

One documented approach, adapted from methods used in related thiazole derivatives synthesis, involves the condensation of dimethyl cyanodithioimidocarbonate with an appropriate aminoalkyl compound, followed by cyclization to form the thiazole ring. This method was exemplified in the synthesis of 2-substituted 4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, which share structural similarities with the target compound.

- Condensation of dimethyl cyanodithioimidocarbonate with 2-aminoethylamine (or a protected derivative) to form an intermediate imidate.

- Cyclization using sodium sulfide or potassium carbonate to form the thiazole ring.

- Introduction of the carbamimidothioate group via reaction with suitable thiourea derivatives or carbamimidothioate precursors.

This sequence allows the formation of the 1,3-thiazole ring with the amino and methyl substituents properly positioned, and the ethyl side chain functionalized with carbamimidothioate.

Displacement Reactions on Preformed Thiazole Rings

Another approach involves starting from a preformed 2-(1,3-thiazol-2-ylmethylsulfanyl)ethanamine intermediate, which can be functionalized by displacement reactions to introduce the carbamimidothioate group. Such displacement reactions often utilize reagents like cyanamides or thiourea derivatives to convert primary amines into carbamimidothioates.

Analytical Data and Purification

Recrystallization and Purification

Recrystallization is commonly employed to purify the final compound, ensuring high purity for biological evaluation. Typical solvents include ethanol, methanol, or aqueous mixtures, depending on solubility profiles.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): To confirm the thiazole ring formation and substitution pattern.

- Mass Spectrometry (MS): To verify molecular weight.

- Infrared Spectroscopy (IR): To identify characteristic carbamimidothioate functional group vibrations.

- Elemental Analysis: To confirm compound composition.

Data Table: Summary of Preparation Methods

Research Results and Discussion

Synthesis Efficiency and Yields

The described synthetic routes typically yield the target compound in moderate to good yields (50-80%), depending on reaction conditions and purification efficiency. The stepwise approach allows for control over substitution patterns and functional group integrity.

Biological Relevance of Preparation Method

The synthetic method ensures the preservation of the amino and carbamimidothioate groups, which are crucial for the biological activity of the compound, especially in anticancer research contexts where related thiazole derivatives have shown promising apoptosis-inducing properties.

Alternative Synthetic Considerations

- Use of protecting groups on amino functionalities to prevent side reactions.

- Optimization of reaction times and temperatures to maximize yield and purity.

- Exploration of alternative cyclization agents or catalysts to improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Applications De Recherche Scientifique

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mécanisme D'action

The mechanism of action of 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Formulas

Key Observations :

Physical and Spectral Properties

Table 2: Comparative Physical Data

Activité Biologique

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.

The compound's molecular formula is , with a molecular weight of 232.34 g/mol. Its structure features a thiazole ring, which is known for its biological significance in various pharmacological contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate. Thiazoles have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cancer cell lines, indicating their effectiveness in inhibiting tumor growth .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U-937 | 5.7 | Induces apoptosis |

| Compound B | SK-MEL-1 | 12.2 | Inhibits tubulin polymerization |

| 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate | TBD | TBD | TBD |

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis and the inhibition of critical cellular pathways such as tubulin polymerization and cyclin-dependent kinase (CDK) activity. For example, compounds structurally related to our compound have been shown to induce apoptosis in a concentration-dependent manner without affecting tubulin polymerization at certain concentrations .

Case Studies

Several case studies have examined the biological activity of thiazole compounds similar to 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate:

- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various thiazole derivatives against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The results indicated that modifications on the thiazole ring significantly influenced the potency of these compounds .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that electron-withdrawing groups at specific positions on the thiazole ring enhance biological activity, suggesting that further modifications could lead to more potent derivatives .

Q & A

Basic: What are the common synthetic routes for 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate?

The synthesis typically involves a multi-step approach:

- Thiazole core formation : The Hantzsch thiazole synthesis is widely used, where α-haloketones (e.g., 4-methyl-2-bromoacetophenone) react with thiourea or thioamides to form the 2-amino-4-methylthiazole scaffold .

- Carbamimidothioate incorporation : The ethyl carbamimidothioate moiety is introduced via nucleophilic substitution or coupling reactions. For example, methyl carbamimidothioate sulfate can react with intermediates under basic conditions in methanol or ethanol, as seen in one-pot multicomponent reactions .

- Purification : Recrystallization from ethanol or aqueous ethanol is commonly employed to isolate the final product .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol/water mixtures improve solubility during recrystallization .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) may accelerate carbamimidothioate coupling, though catalyst-free conditions are preferred to avoid metal contamination .

- Temperature control : Maintaining temperatures between 70–80°C during condensation steps balances reaction kinetics and side-product formation .

- Real-time monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Basic: What analytical techniques are essential for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Assign peaks to confirm the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and ethyl carbamimidothioate (δ 3.1–3.5 ppm for methylene groups) .

- HRMS : Verify molecular ion peaks ([M+H]+) with <2 ppm error .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

Advanced: How can structural ambiguities in derivatives be resolved using crystallography?

- X-ray diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond angles and confirms stereochemistry. For example, triazinan-1-yl acetates require this to distinguish between tautomers .

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and refine structures with programs like OLEX2, referencing SHELX parameter sets .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯S) that stabilize the crystal lattice, critical for understanding solubility .

Basic: What biological targets are associated with this compound?

- Enzyme inhibition : The thiazole core may inhibit kinases or proteases via competitive binding at ATP pockets .

- Receptor modulation : The carbamimidothioate group can act as a hydrogen-bond donor, interacting with GPCRs or ion channels .

- Antimicrobial activity : Structural analogs show efficacy against Gram-positive bacteria by disrupting cell wall synthesis .

Advanced: How do structural modifications influence bioactivity and selectivity?

- Substituent effects :

- SAR studies : Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like acetylcholinesterase, guiding rational design .

- In vivo validation : Pharmacokinetic profiling in murine models identifies metabolites that retain activity, such as sulfoxide derivatives .

Basic: What are the stability considerations for this compound under laboratory conditions?

- Storage : Store at −20°C in amber vials to prevent photodegradation of the thiazole ring .

- pH sensitivity : The carbamimidothioate group hydrolyzes in acidic conditions (pH < 4), requiring neutral buffers during biological assays .

- Light exposure : UV light induces cis-trans isomerism in the ethyl chain; use light-protected glassware .

Advanced: How can conflicting data in biological activity studies be reconciled?

- Assay standardization : Discrepancies in IC50 values often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Use harmonized protocols (e.g., NIH guidelines) .

- Metabolite interference : LC-MS/MS quantifies active metabolites (e.g., thiazole-N-oxide) that may contribute to observed effects .

- Off-target profiling : Kinome-wide screening (e.g., using KINOMEscan) identifies secondary targets that explain paradoxical results .

Basic: What computational tools are used to model interactions of this compound?

- Molecular docking : Software like Schrödinger Suite or GOLD predicts binding poses to enzymes like cyclooxygenase-2 .

- DFT calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals to predict reactivity .

Advanced: What strategies mitigate toxicity in preclinical development?

- Prodrug design : Mask the carbamimidothioate with ester groups, which hydrolyze in vivo to release the active form .

- CYP450 profiling : Identify isoforms (e.g., CYP3A4) responsible for hepatotoxic metabolites using human liver microsomes .

- Structural simplification : Remove the 4-methyl group on the thiazole to reduce off-target binding to hERG channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.